2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide
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Overview
Description
2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide is a complex organic compound that features a variety of functional groups, including a chloro group, a hexadecyloxy group, a methylamino sulfonyl group, and a dimethyl oxovaleramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the core phenyl structure, followed by the introduction of the hexadecyloxy group through an etherification reaction. The chloro group can be introduced via a halogenation reaction, while the methylamino sulfonyl group is typically added through a sulfonamide formation reaction. The final step involves the formation of the dimethyl oxovaleramide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of certain atoms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chloro group with the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: Its chemical properties may make it useful in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide: shares structural similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Hexadecyloxy derivatives: Compounds with similar long-chain alkoxy groups, such as hexadecyloxybenzene, may exhibit comparable physical properties.
Uniqueness
The uniqueness of 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
58202-07-6 |
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Molecular Formula |
C30H51ClN2O5S |
Molecular Weight |
587.3 g/mol |
IUPAC Name |
2-chloro-N-[2-hexadecoxy-5-(methylsulfamoyl)phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C30H51ClN2O5S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-38-26-21-20-24(39(36,37)32-5)23-25(26)33-29(35)27(31)28(34)30(2,3)4/h20-21,23,27,32H,6-19,22H2,1-5H3,(H,33,35) |
InChI Key |
SJAQFWWPZHJRPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)C(C(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
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